molecular formula C14H10N2O2 B2648660 2-Oxo-3-pyridinium-1-yl-1,2-dihydroquinolin-4-olate CAS No. 86795-60-0

2-Oxo-3-pyridinium-1-yl-1,2-dihydroquinolin-4-olate

Cat. No.: B2648660
CAS No.: 86795-60-0
M. Wt: 238.246
InChI Key: LSTBESQBKXXJNB-UHFFFAOYSA-N
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Description

2-Oxo-3-pyridinium-1-yl-1,2-dihydroquinolin-4-olate is a heterocyclic compound with the molecular formula C14H10N2O2. This compound is known for its unique structure, which combines a pyridinium ring with a dihydroquinolin-4-olate moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-3-pyridinium-1-yl-1,2-dihydroquinolin-4-olate typically involves the reaction of anthranilic acid derivatives with malonic acid equivalents. Other specialized methods include the reaction of anthranilic acid derivatives (Method B) or alternative methods C and D .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-3-pyridinium-1-yl-1,2-dihydroquinolin-4-olate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinolin-4-one derivatives.

    Reduction: Reduction reactions can convert it into different dihydroquinoline derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridinium ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions include various quinolin-4-one and dihydroquinoline derivatives, which can have different biological and chemical properties.

Scientific Research Applications

2-Oxo-3-pyridinium-1-yl-1,2-dihydroquinolin-4-olate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxo-3-pyridinium-1-yl-1,2-dihydroquinolin-4-olate involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed to exert its effects through modulation of cellular pathways involved in proliferation and apoptosis . Its unique structure allows it to interact with various biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-3-pyridinium-1-yl-1,2-dihydroquinolin-4-olate stands out due to its combination of a pyridinium ring and a dihydroquinolin-4-olate moiety, which imparts unique chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-oxo-3-pyridin-1-ium-1-yl-1H-quinolin-4-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-13-10-6-2-3-7-11(10)15-14(18)12(13)16-8-4-1-5-9-16/h1-9H,(H-,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTBESQBKXXJNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)C2=C(C3=CC=CC=C3NC2=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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